Dodecanamide, N-(4-(dimethyloxidoamino)butyl)-
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Overview
Description
Dodecanamide, N-(4-(dimethyloxidoamino)butyl)- is a chemical compound with the molecular formula C18H38N2O2 It is characterized by its unique structure, which includes a dodecanamide backbone and a dimethyloxidoamino group attached to a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, N-(4-(dimethyloxidoamino)butyl)- typically involves the reaction of dodecanamide with a suitable reagent to introduce the dimethyloxidoamino group. One common method involves the use of N,N-dimethylbutylamine oxide as a reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at around 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of Dodecanamide, N-(4-(dimethyloxidoamino)butyl)- may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dodecanamide, N-(4-(dimethyloxidoamino)butyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dimethyloxidoamino group to other functional groups.
Substitution: The compound can participate in substitution reactions where the dimethyloxidoamino group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
Dodecanamide, N-(4-(dimethyloxidoamino)butyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dodecanamide, N-(4-(dimethyloxidoamino)butyl)- involves its interaction with molecular targets such as enzymes and receptors. The dimethyloxidoamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dodecanamide, N-(6-(dimethyloxidoamino)hexyl)-: This compound has a similar structure but with a hexyl chain instead of a butyl chain.
Dodecanamide, N-butyl-: This compound lacks the dimethyloxidoamino group, making it less reactive in certain chemical reactions.
Uniqueness
Dodecanamide, N-(4-(dimethyloxidoamino)butyl)- is unique due to the presence of the dimethyloxidoamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
86321-43-9 |
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Molecular Formula |
C18H38N2O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
4-(dodecanoylamino)-N,N-dimethylbutan-1-amine oxide |
InChI |
InChI=1S/C18H38N2O2/c1-4-5-6-7-8-9-10-11-12-15-18(21)19-16-13-14-17-20(2,3)22/h4-17H2,1-3H3,(H,19,21) |
InChI Key |
UYAOZGXVXPNVQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCCC[N+](C)(C)[O-] |
Origin of Product |
United States |
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